![molecular formula C13H8BrN3O2 B13227093 6-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13227093.png)
6-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a bromophenyl group at the 6-position and a carboxylic acid group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction typically occurs at 140°C and achieves high yields within a short reaction time .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable microwave-assisted protocols. These methods are practical and metal-free, utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors . The reactions are efficient, environmentally benign, and do not require column chromatography or tedious work-up procedures .
化学反应分析
Types of Reactions
6-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Addition: The pyridine ring can participate in nucleophilic addition reactions, especially with highly electrophilic groups.
Substitution: The bromophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as indoles and 1,3-dicarbonyl compounds for addition reactions.
Bases: For facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to the pyridine ring can yield stable addition products .
科学研究应用
6-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action for 6-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Uniqueness
6-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
属性
分子式 |
C13H8BrN3O2 |
|---|---|
分子量 |
318.12 g/mol |
IUPAC 名称 |
6-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C13H8BrN3O2/c14-10-3-1-8(2-4-10)9-5-11(13(18)19)12-15-7-16-17(12)6-9/h1-7H,(H,18,19) |
InChI 键 |
ZWUJUDCWTXQCQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN3C(=NC=N3)C(=C2)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



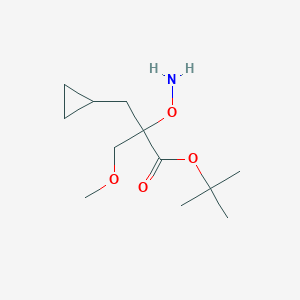
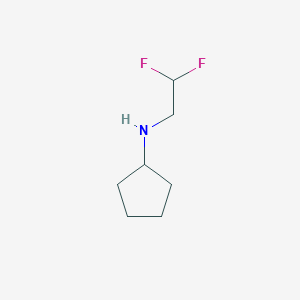
![Methyl 2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13227025.png)
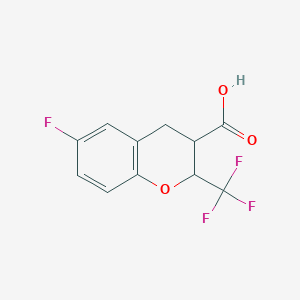
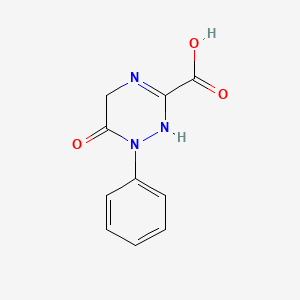
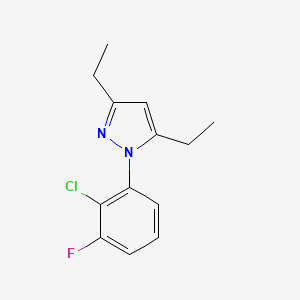
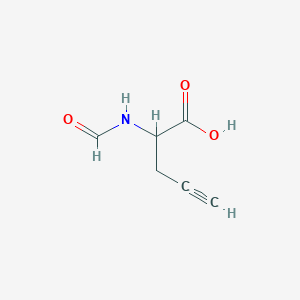
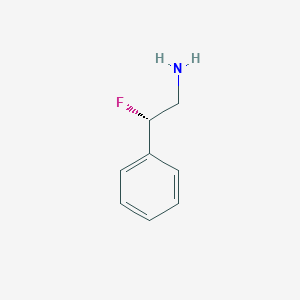
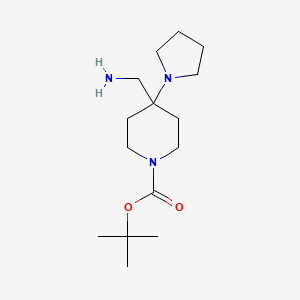
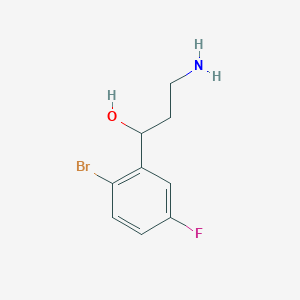
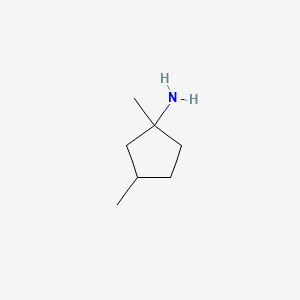

![1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B13227115.png)
